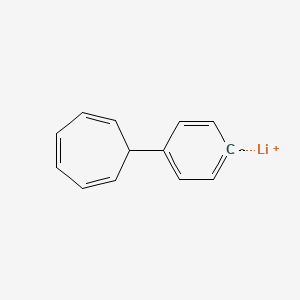
lithium;7-phenylcyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;7-phenylcyclohepta-1,3,5-triene is an organometallic compound that combines lithium with a phenyl-substituted cycloheptatriene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;7-phenylcyclohepta-1,3,5-triene typically involves the reaction of 7-phenylcyclohepta-1,3,5-triene with an organolithium reagent. One common method is the reaction of 7-phenylcyclohepta-1,3,5-triene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, automated reagent addition, and stringent control of reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;7-phenylcyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts and oxidized organic products.
Reduction: It can be reduced to form different organolithium compounds.
Substitution: The lithium atom can be substituted with other metal atoms or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Transmetalation reactions often involve reagents like zinc chloride or copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium salts and phenylcycloheptatriene derivatives, while reduction can produce various organolithium compounds.
Aplicaciones Científicas De Investigación
Lithium;7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and structural properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of lithium;7-phenylcyclohepta-1,3,5-triene involves the interaction of the lithium atom with the phenylcycloheptatriene ring. The lithium atom can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges on reaction intermediates. This makes the compound a valuable reagent in organic synthesis, where it can help to form new carbon-carbon bonds and other structures.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A parent compound without the phenyl and lithium substitutions.
7-Phenylcyclohepta-1,3,5-triene: Similar structure but without the lithium atom.
Lithium cycloheptatriene: Similar but lacks the phenyl group.
Uniqueness
Lithium;7-phenylcyclohepta-1,3,5-triene is unique due to the presence of both the lithium atom and the phenyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
60582-51-6 |
|---|---|
Fórmula molecular |
C13H11Li |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
lithium;7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11.Li/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13;/h1-2,4-12H;/q-1;+1 |
Clave InChI |
PENVMMOABCDBTO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=CC(C=C1)C2=CC=[C-]C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


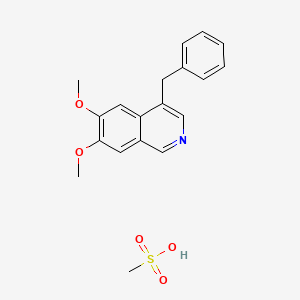

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
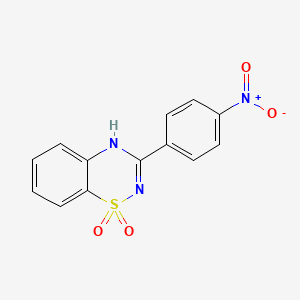
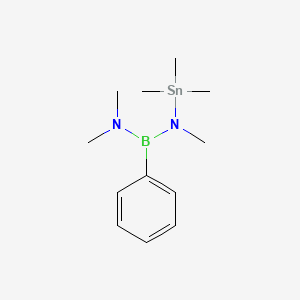

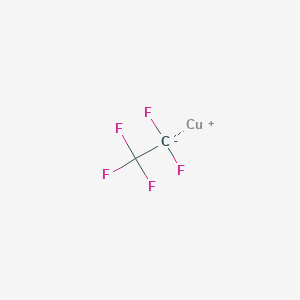

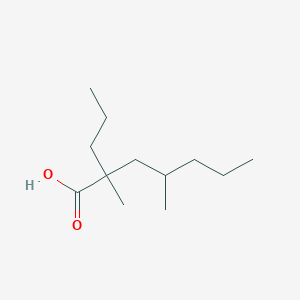
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
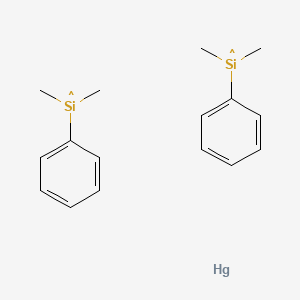
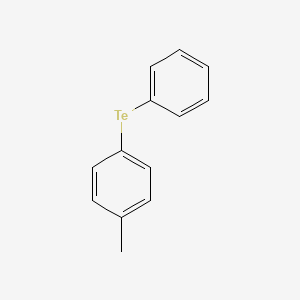
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

